![molecular formula C9H10ClN3 B13772701 4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them a significant focus in medicinal chemistry . The compound 1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) features a benzimidazole core with specific substitutions that may enhance its biological activity and stability.
Méthodes De Préparation
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI), the synthetic route may include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or its equivalent, trimethyl orthoformate.
Reaction with Aldehydes: The compound can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes, followed by oxidation.
Industrial Production: Industrial methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with reactions often conducted under controlled temperatures and pressures to optimize yield and selectivity.
Applications De Recherche Scientifique
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Molecular Pathways: It may interfere with cellular pathways involved in cell division and apoptosis, making it a potential anticancer agent.
Binding Affinity: The presence of the chloro and dimethyl groups may enhance the binding affinity and specificity of the compound to its targets.
Comparaison Avec Des Composés Similaires
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) can be compared with other benzimidazole derivatives:
Propriétés
Formule moléculaire |
C9H10ClN3 |
|---|---|
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
4-chloro-1,2-dimethylbenzimidazol-5-amine |
InChI |
InChI=1S/C9H10ClN3/c1-5-12-9-7(13(5)2)4-3-6(11)8(9)10/h3-4H,11H2,1-2H3 |
Clé InChI |
XSIQKUXRVKPILQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1C)C=CC(=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


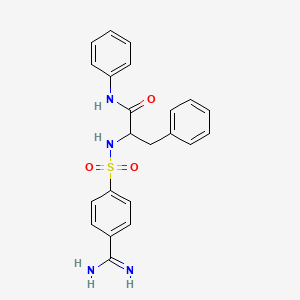


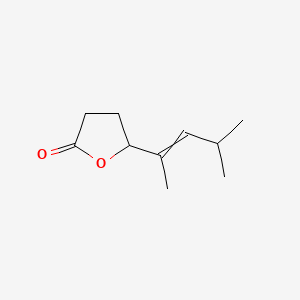
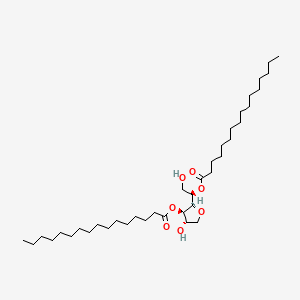

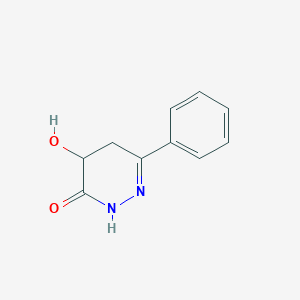
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
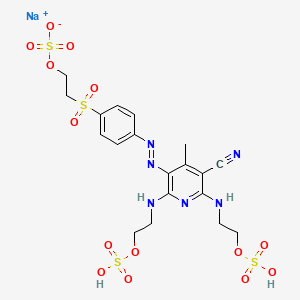
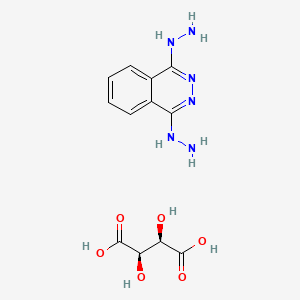

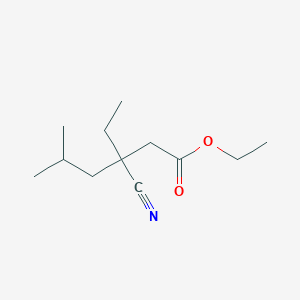
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
